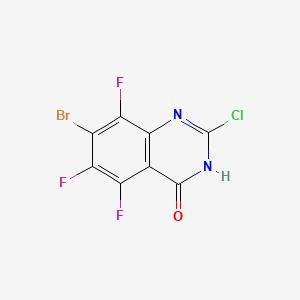

7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one

Description

7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by multiple substitutions on its aromatic ring. The compound features bromo (Br), chloro (Cl), and trifluoro (F3) groups at positions 7, 2, and 5,6,8, respectively, with a ketone functional group at position 2.

Properties

Molecular Formula |

C8HBrClF3N2O |

|---|---|

Molecular Weight |

313.46 g/mol |

IUPAC Name |

7-bromo-2-chloro-5,6,8-trifluoro-3H-quinazolin-4-one |

InChI |

InChI=1S/C8HBrClF3N2O/c9-2-4(12)3(11)1-6(5(2)13)14-8(10)15-7(1)16/h(H,14,15,16) |

InChI Key |

HJXFSNJYDKOUJG-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)Br)F)N=C(NC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Scaffold Construction via Multi-Step Synthesis

The foundational step in preparing 7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one involves constructing the quinazolinone core with the desired substitution pattern. The general approach includes:

Starting Material Selection: Commercially available anthranilic acid derivatives or substituted anilines are used as starting materials. For halogenation and fluorination, specific halogenated precursors or intermediates are employed.

Amide Formation: The initial step involves acylation of anthranilic acid derivatives with acid chlorides or anhydrides to form amides. For example, 6-bromoanthranilic acid can be acylated with appropriate acid chlorides to introduce the halogen substituents at the desired positions (e.g., at C-2 and C-7).

Cyclization to Benzoxazinone: Dehydration of the amide intermediates under heating with acetic anhydride or phosphoryl chloride facilitates ring closure, forming benzoxazinone derivatives. This step is crucial for establishing the quinazolinone scaffold.

Intramolecular Cyclization: Condensation of benzoxazinone derivatives with suitable amines or amide derivatives promotes intramolecular cyclization, yielding the quinazolinone core with specific halogen and fluorine substitutions.

Research Reference:

The synthesis of quinazolinone derivatives, including halogenated variants, has been documented with similar pathways, involving acylation and cyclization steps, as detailed in the synthesis of 2,6-disubstituted quinazolin-4-ones (see).

Research Reference:

The synthesis of trifluorinated quinazolinone derivatives via Suzuki coupling has been demonstrated, with yields and purity optimized for biological activity (see).

Optimization of Reaction Conditions

The synthesis of This compound requires rigorous control of reaction parameters:

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Acylation | Acid chloride or anhydride | 0–25°C, inert atmosphere | Formation of amide intermediates |

| Cyclization | Acetic anhydride | Heat (80–120°C) | Ring closure to benzoxazinone |

| Halogenation | NBS or NCS | Room temperature, controlled addition | Selective halogenation at aromatic positions |

| Cross-coupling | Pd(PPh₃)₄, K₂CO₃ | 45–65°C, inert atmosphere | Aromatic substitution with fluorinated phenyl groups |

| Fluorination | Selectfluor, NFSI | Room to moderate temperature | Introduction of fluorine atoms |

Note: The regioselectivity of halogenation and fluorination is critical, often guided by directing groups and electronic effects of existing substituents.

Purification and Characterization

Post-synthesis, purification is achieved through:

- Chromatography: Silica gel column chromatography with suitable solvent systems (e.g., dichloromethane/petroleum ether) to isolate pure compounds.

- Recrystallization: Using ethanol or other suitable solvents to obtain crystalline pure products.

- Characterization: Confirmed via NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to verify substitution patterns and molecular conformation.

Summary of Key Reaction Pathways

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.

Cyclization Reactions: The quinazolinone core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .

Scientific Research Applications

7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.

Chemical Biology: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in liquid crystals.

Agriculture: It is explored for its potential as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Key Observations:

Halogenation Patterns: The target compound and its -ol analog (CAS 2820536-80-7) share trifluoro substitution at positions 5,6,8, which likely enhances electron-withdrawing effects and metabolic stability compared to the less-halogenated analog (CAS 744229-27-4) .

Molecular Weight and Complexity :

- The trifluoro substitution in the target compound raises its molecular weight to 313.46, significantly higher than the simpler 7-bromo-2-chloro analog (259.49). This may influence pharmacokinetic properties such as absorption and distribution .

Research Findings and Limitations

- No direct synthesis protocols are available in the provided evidence.

- Safety Data : For 7-bromo-2-chloro-1H-quinazolin-4-one (CAS 744229-27-4), safety data sheets highlight standard precautions for halogenated aromatics, including respiratory protection and skin/eye irritation risks . Similar precautions likely apply to the trifluoro analog.

Biological Activity

7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one (CAS Number: 2820536-80-7) is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C8HBrClF3N2O

- Molecular Weight : 313.4585 g/mol

- Structure : The compound features a quinazolinone core with multiple halogen substituents that may influence its biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells. The IC50 values for these compounds often range from 10 µM to 12 µM, indicating potent cytotoxic effects against these cell lines .

Antibacterial and Anti-inflammatory Properties

The quinazolinone scaffold has been associated with antibacterial and anti-inflammatory activities. In a comparative study, various quinazolinone derivatives demonstrated considerable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial activity ranged from 61.91% to 95.23% compared to standard antibiotics . Additionally, anti-inflammatory assays revealed that some derivatives could significantly reduce inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .

The biological activities of quinazolinones are often attributed to their ability to interact with specific molecular targets:

- EGFR Inhibition : Quinazolinone derivatives have shown promise as epidermal growth factor receptor (EGFR) inhibitors, which are crucial in cancer therapy. Modifications at various positions on the quinazolinone core can enhance binding affinity and selectivity for EGFR .

- Cytokine Modulation : Some studies suggest that these compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their anti-inflammatory effects .

Study on Anticancer Activity

In a study evaluating a series of quinazolinone derivatives, compound A3 exhibited the highest cytotoxicity against the PC3 cell line with an IC50 of 10 µM. This suggests that structural modifications can significantly impact the anticancer efficacy of these compounds .

Evaluation of Antibacterial Activity

Another study assessed the antibacterial properties of various quinazolinones, where compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that halogen substitutions at specific positions enhanced antibacterial activity .

Data Summary

Q & A

Basic Question: What are the optimized synthetic routes for 7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one, and how do reaction conditions influence halogen positioning?

Methodological Answer:

The synthesis of polyhalogenated quinazolinones typically involves sequential halogenation and cyclization steps. For example, halogenation of precursor quinazolines with bromine or chlorine sources under controlled temperatures (e.g., 60–80°C) ensures regioselectivity. Fluorination may require anhydrous conditions with fluorinating agents like DAST (diethylaminosulfur trifluoride). Key factors include solvent polarity (e.g., DMF vs. THF), stoichiometric ratios of halogenating agents, and reaction time to minimize side products like over-halogenated derivatives. Structural validation via NMR and LC-MS is critical to confirm regiochemistry .

Advanced Question: How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and Fukui indices to identify electrophilic sites. For instance, the C-2 chlorine atom in the quinazolinone scaffold may exhibit higher electrophilicity due to electron-withdrawing effects from adjacent fluorine atoms. Solvent effects (PCM models) and transition-state analysis further refine predictions. Comparative studies with experimental kinetic data (e.g., reaction rates in DMSO vs. acetonitrile) validate computational models, resolving discrepancies in predicted vs. observed reactivity .

Data Contradiction: How to resolve conflicting spectroscopic data (e.g., 1H^{1}\text{H}1H NMR shifts) for this compound derivatives?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or paramagnetic impurities. For example, keto-enol tautomerism in quinazolinones can cause variable NMR signals. Standardize conditions by using deuterated DMSO- and controlled temperatures (25°C). Cross-validate with NMR DEPT-135 and 2D COSY/HSQC experiments. If contradictions persist, compare crystallographic data (e.g., X-ray diffraction) to confirm molecular geometry and hydrogen bonding patterns .

Structural Analysis: What advanced techniques are recommended for characterizing the crystal structure and vibrational modes of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is ideal for resolving halogen positioning and lattice packing. For vibrational analysis, FT-IR and Raman spectroscopy coupled with DFT-simulated spectra (e.g., using Gaussian 16) identify key modes like C-F stretching (1050–1250 cm) and quinazolinone ring deformations. Assign peaks by comparing experimental data to computed vibrational frequencies, adjusting for anharmonicity via scaling factors (~0.96–0.98) .

Mechanistic Studies: How to investigate the compound’s reactivity under photolytic or thermal conditions for drug discovery applications?

Methodological Answer:

Design accelerated stability studies using HPLC-MS to track degradation products. For photolysis, expose samples to UV light (e.g., 254 nm) in a photoreactor and monitor intermediates via time-resolved ESI-MS. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds. Computational models (e.g., Arrhenius plots) predict shelf-life under varying temperatures. Pair these with cytotoxicity assays to assess bioactivity retention .

Environmental Impact: What methodologies assess the environmental persistence and degradation pathways of this halogenated quinazolinone?

Methodological Answer:

Use OECD 301B (Ready Biodegradability) tests in aerobic aqueous systems, analyzing half-life via LC-UV/MS. For advanced degradation pathway mapping, employ high-resolution mass spectrometry (HRMS) to identify metabolites. Computational tools like EPI Suite predict biodegradation potential based on structural fragments (e.g., bromine substituents reduce biodegradability). Compare to analogous compounds (e.g., 5-Bromo-2-chloro-1H-benzimidazole) to infer persistence trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.